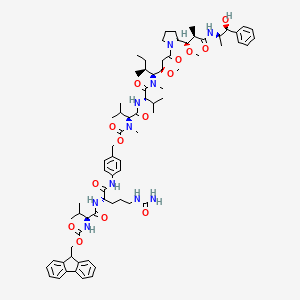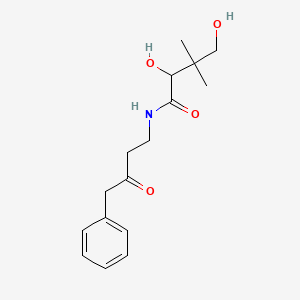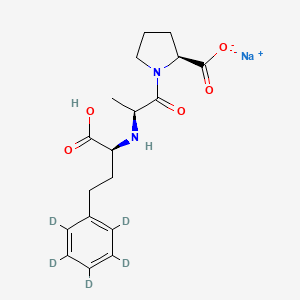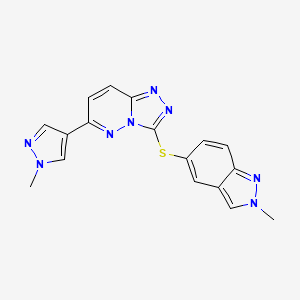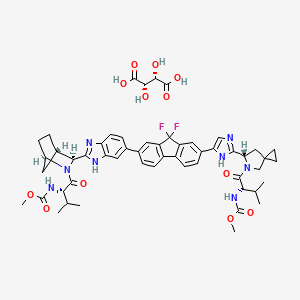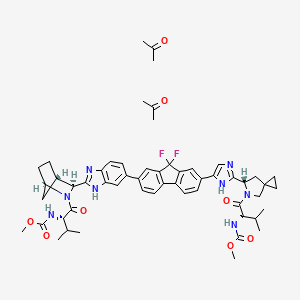![molecular formula C19H17BrF4N6O6 B1139230 2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid CAS No. 1415559-41-9](/img/structure/B1139230.png)
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Overview
Description
MK-8245 (Trifluoroacetate) is a phenoxy piperidine isoxazole derivative that functions as a potent, liver-targeting stearoyl-CoA desaturase (SCD) inhibitor. It demonstrates significant anti-diabetic and anti-dyslipidemic effects. The compound showcases high specificity and efficacy against SCD1 across various species, with IC50 values of 1 nM for human SCD1 and 3 nM for both rat and mouse SCD1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-8245 (Trifluoroacetate) involves the incorporation of a tetrazole acetic acid moiety, which is crucial for its liver-targeting properties through organic anion transporting polypeptides (OATPs) recognition . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature.
Industrial Production Methods
Industrial production methods for MK-8245 (Trifluoroacetate) are also proprietary. it is known that the compound is produced with high purity and specificity for research purposes .
Chemical Reactions Analysis
Types of Reactions
MK-8245 (Trifluoroacetate) primarily undergoes inhibition reactions as it targets the stearoyl-CoA desaturase enzyme. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its role as an inhibitor .
Common Reagents and Conditions
The compound’s inhibition potency in rat hepatocyte assays (IC50 of 68 nM) surpasses that in HepG2 cell assays devoid of active OATPs (IC50 of 1 μM), highlighting its liver specificity .
Major Products Formed
The major product formed from the inhibition reaction is the inhibited stearoyl-CoA desaturase enzyme, which leads to reduced desaturation of stearoyl-CoA .
Scientific Research Applications
MK-8245 (Trifluoroacetate) has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of stearoyl-CoA desaturase.
Biology: Helps in understanding the role of stearoyl-CoA desaturase in lipid metabolism.
Medicine: Demonstrates potential therapeutic effects in managing diabetes and dyslipidemia by improving glucose clearance and reducing lipid levels
Mechanism of Action
MK-8245 (Trifluoroacetate) exerts its effects by inhibiting the stearoyl-CoA desaturase enzyme, which is involved in the desaturation of stearoyl-CoA to oleoyl-CoA. The compound contains a tetrazole acetic acid moiety that facilitates liver-targeting through OATPs recognition. This liver specificity is crucial for its therapeutic effects in reducing glucose levels and lipid concentrations .
Comparison with Similar Compounds
Similar Compounds
MK-8245: The non-trifluoroacetate form of the compound.
Other SCD Inhibitors: Compounds that inhibit stearoyl-CoA desaturase but may not have the same liver-targeting specificity.
Uniqueness
MK-8245 (Trifluoroacetate) is unique due to its high specificity and efficacy against SCD1, its liver-targeting properties, and its significant anti-diabetic and anti-dyslipidemic effects. It exhibits over 100,000-fold selectivity against Δ-5 and Δ-6 desaturases in comparative assays .
Properties
IUPAC Name |
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBPCMXFQYATAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF4N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735343 | |
| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415559-41-9 | |
| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



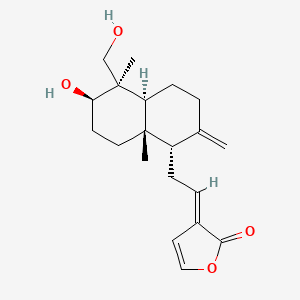
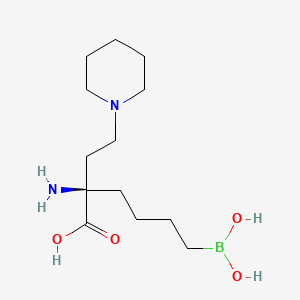
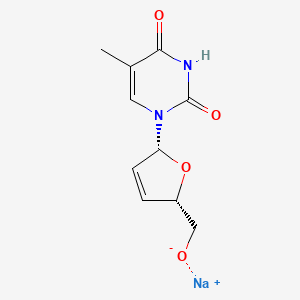
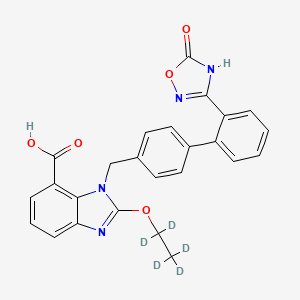
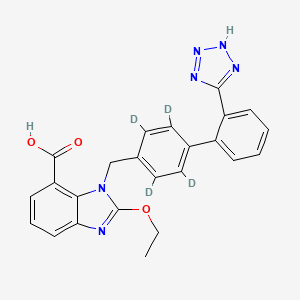
![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)
